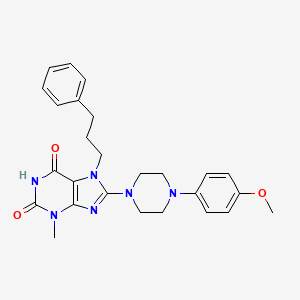

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-29-23-22(24(33)28-26(29)34)32(14-6-9-19-7-4-3-5-8-19)25(27-23)31-17-15-30(16-18-31)20-10-12-21(35-2)13-11-20/h3-5,7-8,10-13H,6,9,14-18H2,1-2H3,(H,28,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNRZDJHPPYEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, including its interactions with various biological targets, efficacy in different assays, and potential therapeutic applications.

- Molecular Formula : C26H30N6O

- Molecular Weight : 474.567 g/mol

- Structure : The compound features a piperazine moiety and a purine core, which are known to contribute to diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

- Receptor Interactions : The compound is expected to interact with various neurotransmitter receptors due to the presence of the piperazine group. Similar compounds have shown affinity for dopamine and serotonin receptors, suggesting potential applications in neuropharmacology.

- Antioxidant Activity : Preliminary studies indicate that derivatives of purine compounds can exhibit significant antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions.

- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, both of which are relevant in treating neurological disorders and infections respectively.

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of related piperazine derivatives against various bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with specific IC50 values ranging from 0.63 µM to 2.14 µM for the most active compounds .

2. Neuropharmacological Effects

Research has shown that piperazine derivatives can modulate neurotransmitter systems. For instance, compounds similar to this compound have demonstrated selective binding to dopamine D3 receptors, indicating potential use in treating disorders like schizophrenia .

3. Enzyme Inhibition Studies

A recent investigation into enzyme inhibition revealed that related compounds exhibited strong inhibitory activity against urease, with IC50 values significantly lower than standard reference drugs . This suggests that the compound could be further explored as a therapeutic agent for conditions requiring urease inhibition.

Data Table: Biological Activities of Related Compounds

| Compound Name | Target | Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | AChE | Inhibition | 1.21 |

| Compound B | Urease | Inhibition | 0.63 |

| Compound C | BSA | Binding | N/A |

| Compound D | Bacterial Strains | Antibacterial | 2.14 |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Estimated based on structural formula.

Structural and Functional Insights

Position 7 Modifications

- 3-Phenylpropyl vs. Isopentyl groups in NCT-501 may favor interactions with hydrophobic enzyme pockets in ALDH isoforms .

Position 8 Modifications

- Piperazine Derivatives :

- The 4-(4-methoxyphenyl)piperazine group in the target compound introduces electron-donating methoxy substituents, which could enhance receptor binding through π-π stacking or hydrogen bonding compared to the electron-withdrawing 4-fluorophenyl group in .

- NCT-501’s cyclopropanecarbonyl-piperazine group enhances selectivity for ALDH1A1 over other isoforms, demonstrating how acylated piperazines fine-tune target engagement .

- Non-Piperazine Moieties: Compound 5’s imidazole-propylamino group and TC227’s hydrazinyl-dihydroxybenzylidene substituent illustrate divergent strategies for targeting Eg5 or parasitic enzymes, respectively .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key reagents include alkyl halides for piperazine functionalization and coupling agents like EDC/HOBt for amide bond formation. Reaction conditions (e.g., anhydrous DMF at 60°C for 12 hours) are critical for achieving >70% yield. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC is recommended to ensure >95% purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm, piperazine N-CH2 at δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 504.2345 for C27H30N6O3) .

- X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen bonding in the purine core .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays based on structural analogs:

- Antitumor activity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination .

- Neuroactivity : Radioligand binding assays for serotonin (5-HT1A) or dopamine receptors due to the piperazine moiety .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., PKA, PKC) using ATP-analog substrates .

Advanced Research Questions

Q. How do substitution patterns (e.g., methoxyphenyl vs. ethylpiperazine) influence biological activity?

Comparative SAR studies using analogs (Table 1) reveal:

| Substituent | Activity (IC50, μM) | Selectivity |

|---|---|---|

| 4-Methoxyphenyl (target) | 0.8 (5-HT1A) | High |

| 4-Ethylpiperazine | 2.1 (5-HT1A) | Moderate |

| 3-Chlorophenyl | 5.3 (D2) | Low |

| The methoxyphenyl group enhances 5-HT1A binding due to hydrophobic and π-π interactions, while bulkier groups reduce receptor fit . |

Q. What experimental designs resolve contradictions in reported biological data (e.g., antiviral vs. antitumor activity)?

Conflicting results may arise from assay conditions or off-target effects. Use:

- Dose-response curves across multiple cell lines (e.g., HepG2 vs. HEK293) to assess specificity.

- Kinetic studies to differentiate direct enzyme inhibition vs. downstream signaling modulation.

- Proteomics profiling (e.g., affinity pull-down assays) to identify secondary targets .

Q. What computational methods support mechanistic studies of receptor binding?

Combine:

- Molecular docking (AutoDock Vina) to predict binding poses in 5-HT1A’s hydrophobic pocket.

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns.

- Free energy calculations (MM/PBSA) to quantify contributions of key residues (e.g., Phe272 in 5-HT1A) .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Apply a Box-Behnken design to test variables:

- Factors : Temperature (50–70°C), solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%).

- Responses : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies optimal conditions (e.g., 65°C, DMF, 3 mol% catalyst) with 85% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.